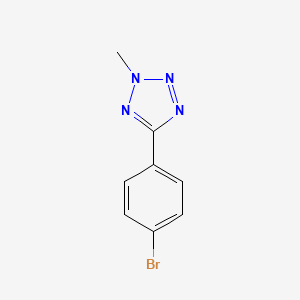

2-Methyl-5-(4-bromophenyl)tetrazole

Description

The Role of Tetrazole Heterocycles in Advanced Chemical Research

Tetrazoles are five-membered aromatic heterocycles containing one carbon and four nitrogen atoms, a structure that imparts a high degree of aromaticity and metabolic stability. cymitquimica.com This unique arrangement of atoms makes the tetrazole moiety a subject of intense research and application across multiple domains of chemical science. nih.gov

In medicinal chemistry, the tetrazole ring is widely recognized as a bioisostere for the carboxylic acid group. Possessing a similar pKa, the tetrazole group is deprotonated at physiological pH, allowing it to mimic the interactions of a carboxylate group with biological targets. sigmaaldrich.com This property has been instrumental in the design of numerous pharmaceutical agents, including the angiotensin II receptor blocker losartan, used in the treatment of hypertension. sigmaaldrich.com The metabolic stability of the tetrazole ring compared to carboxylic acids is another significant advantage, often leading to improved pharmacokinetic profiles for drug candidates. rsc.org Beyond serving as carboxylic acid surrogates, 1,5-disubstituted tetrazoles are also effective bioisosteres for cis-amide bonds, a key feature in the development of peptidomimetics. nih.govrsc.org

The applications of tetrazoles extend beyond pharmaceuticals. Their high nitrogen content results in a large positive enthalpy of formation, making them valuable as energetic materials. sigmaaldrich.comrsc.org Certain tetrazole derivatives have been investigated as high-performance explosives and as components in rocket propellants and automobile airbag gas generators, offering a high burn rate and producing non-toxic gases like nitrogen and water. sigmaaldrich.comrsc.org Furthermore, tetrazoles are utilized in materials science, for instance in photography and imaging processes, and their ability to form stable complexes with metal ions makes them useful as ligands in coordination chemistry and as corrosion inhibitors. nih.gov The broad spectrum of biological activities exhibited by tetrazole derivatives—including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects—continues to drive research into this versatile class of heterocycles.

Research Relevance of 2-Methyl-5-(4-bromophenyl)tetrazole within Disubstituted Tetrazole Chemistry

Within the extensive family of tetrazoles, disubstituted derivatives represent a critical area of investigation. The specific placement of substituents on the tetrazole ring and its appendages allows for fine-tuning of the molecule's steric and electronic properties, which in turn influences its chemical reactivity and biological activity. This compound is a member of the 2,5-disubstituted tetrazole class, a structural motif of significant interest in synthetic and medicinal chemistry.

The research relevance of this compound can be understood by examining the importance of its constituent parts. The 2,5-disubstitution pattern is a key feature in various pharmacologically active compounds. For example, the structurally related compound 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine serves as a crucial intermediate in the synthesis of Tedizolid, an oxazolidinone-class antibiotic. This highlights the value of the 2-methyltetrazolyl moiety as a building block in the development of complex therapeutic agents.

Furthermore, studies on other disubstituted tetrazoles, particularly 1,5-disubstituted isomers, have revealed potent biological activities. For instance, certain 1,5-diaryl substituted tetrazoles have been identified as powerful antiproliferative agents that inhibit tubulin polymerization, a key target in cancer therapy. The presence of a substituted phenyl ring at the 5-position is a common feature in these active molecules. The 4-bromophenyl group in this compound is a common substituent in medicinal chemistry, known to influence properties like lipophilicity and binding interactions. Therefore, this compound is a compound of high interest for screening for various biological activities, including anticancer and antimicrobial properties, and as a versatile intermediate for the synthesis of more complex molecules.

Historical Context and Evolution of Tetrazole Research Methodologies

The study of tetrazole chemistry dates back to 1885, when the Swedish chemist J. A. Bladin first synthesized a derivative of this heterocyclic system. rsc.org Early synthetic methods often involved the use of hazardous reagents such as anhydrous hydrazoic acid. sigmaaldrich.com One of the foundational methods for preparing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide (B81097).

Over the decades, research has focused on developing safer, more efficient, and versatile synthetic protocols. A significant advancement has been the refinement of the nitrile-azide cycloaddition reaction, moving away from the direct use of hydrazoic acid. Modern methods frequently employ sodium azide in the presence of an acid catalyst, such as triethylammonium (B8662869) chloride, or with Lewis acids like zinc and copper salts. The use of zinc catalysis, for example, allows the reaction to be performed in water, representing a greener and more practical approach.

The synthesis of N-substituted tetrazoles, such as the 2-methyl derivative in the title compound, typically proceeds via the alkylation of a pre-formed 5-substituted-1H-tetrazole. The regioselectivity of this alkylation (i.e., whether the substituent attaches to the N-1 or N-2 position) is a critical aspect and can be influenced by factors such as the nature of the substituent at the 5-position, the alkylating agent, and the reaction conditions. The evolution of these synthetic methodologies has made a wide array of substituted tetrazoles, including this compound, more accessible for research and development in various scientific fields.

Chemical Data

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₇BrN₄ |

| Molecular Weight | 239.07 g/mol |

| Exact Mass | 237.98541 Da |

| IUPAC Name | 5-(4-bromophenyl)-2-methyltetrazole |

| SMILES | CN1N=C(N=N1)C2=CC=C(C=C2)Br |

| InChIKey | ZFUIYWIAFBEXLY-UHFFFAOYSA-N |

Data sourced from PubChem and other computational databases. uni.lu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-bromophenyl)-2-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-13-11-8(10-12-13)6-2-4-7(9)5-3-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOFCGKXMOYLYFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=C(N=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Solid State Analysis of 2 Methyl 5 4 Bromophenyl Tetrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For 2-Methyl-5-(4-bromophenyl)tetrazole, ¹H and ¹³C NMR spectroscopy provide critical information regarding its conformational and tautomeric state.

In many tetrazole derivatives, tautomerism between the 1H and 2H forms of the tetrazole ring is possible. researchgate.net However, the presence of a methyl group at the 2-position of the tetrazole ring in this compound precludes this tautomerism, locking the structure in the 2-methyl configuration. This is a significant feature, as the properties of tetrazole-containing compounds can be influenced by the tautomeric form present. researchgate.net

The ¹H NMR spectrum of a related compound, 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline, shows characteristic signals for the aromatic protons and the methyl group. For this compound, the aromatic protons on the bromophenyl ring would be expected to appear as a set of doublets due to their coupling, while the methyl protons at the N2 position would present as a singlet.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the bromophenyl ring and the tetrazole ring will exhibit distinct chemical shifts. The presence of the electron-withdrawing bromine atom will influence the chemical shifts of the aromatic carbons. Data from related structures, such as substituted tetrazolones, indicate that the carbon of the tetrazole ring typically appears at a specific chemical shift, providing evidence for the ring's electronic environment. rsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Aromatic Protons | d, d |

| Methyl Protons | s | |

| ¹³C | Aromatic Carbons | Multiple signals |

Note: This is a predictive table based on analogous structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio with very high precision. This allows for the unambiguous identification of the elemental composition.

For this compound, HRMS would be used to confirm the molecular formula C₈H₇BrN₄. The calculated exact mass for this formula can be compared to the experimentally measured mass. The presence of bromine is particularly distinctive due to its isotopic pattern (approximately equal abundance of ⁷⁹Br and ⁸¹Br), which would result in a characteristic M and M+2 peak pattern in the mass spectrum, further corroborating the presence of a bromine atom in the molecule. The HRMS data for a similar compound, (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, demonstrates the utility of this technique in confirming the elemental composition of complex heterocyclic molecules. mdpi.com

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on the absorption of infrared radiation by specific chemical bonds. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups present.

Key vibrational modes would include the C-H stretching of the aromatic and methyl groups, the C=C stretching of the phenyl ring, and the C-N and N=N stretching vibrations of the tetrazole ring. The C-Br stretching vibration would also be present at a lower frequency. The calculated vibrational spectrum of a related compound, 5-mercapto-1-methyltetrazole, shows intense bands for N-H stretching, N-H in-plane bending, and N=N stretching, which aids in the assignment of bands in similar tetrazole derivatives. core.ac.uk The analysis of these vibrational modes provides valuable information about the bonding and structure of the molecule. core.ac.ukresearchgate.net

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Methyl C-H | Stretching | 2975-2850 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| Tetrazole Ring | N=N, C-N Stretching | 1500-1300 |

Note: This is a predictive table based on general vibrational frequencies. Actual experimental values may vary.

Single-Crystal X-ray Diffraction for Three-Dimensional Structure Determination

For this compound, a single-crystal X-ray diffraction study would reveal the planarity of the tetrazole and phenyl rings and the dihedral angle between them. In similar structures, such as 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole, the benzene (B151609) and tetrazole rings are twisted with respect to each other. researchgate.net The crystal structure of a related biphenyl (B1667301) tetrazole derivative also shows a significant dihedral angle between the phenyl rings. researchgate.net This analysis provides a precise geometric picture of the molecule in the solid state. mdpi.comnih.gov

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of a material. rsc.org

In the crystal structure of this compound, several types of intermolecular interactions are expected. While the molecule lacks traditional hydrogen bond donors, weak C-H···N hydrogen bonds may be present, linking molecules into larger assemblies. nih.gov

π-Stacking: The aromatic phenyl and tetrazole rings can participate in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. nih.govnih.gov These interactions play a significant role in the packing of many aromatic and heterocyclic compounds. nih.govnih.govresearchgate.net

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen atoms of the tetrazole ring of a neighboring molecule. nih.govmdpi.comnih.gov Halogen bonding is a highly directional and increasingly recognized interaction in crystal engineering. nih.govmdpi.com

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal structure. researchgate.netresearchgate.netnih.govcore.ac.ukscirp.orgresearchgate.netnih.gov The Hirshfeld surface is mapped with properties such as dnorm, which highlights regions of close intermolecular contact.

For this compound, the Hirshfeld surface would visually represent the locations and relative importance of the various intermolecular interactions. Red spots on the dnorm surface would indicate close contacts, corresponding to hydrogen bonds and halogen bonds.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-phenyl-4-methyl-4-((tetrazol-5-yl)methyl)oxazoline |

| (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol |

| 5-mercapto-1-methyltetrazole |

Computational and Theoretical Investigations of 2 Methyl 5 4 Bromophenyl Tetrazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to investigate the structural and electronic properties of molecular systems. researchgate.net For substituted phenyltetrazoles, DFT calculations, often using hybrid functionals like B3LYP, provide reliable data on optimized geometry, electronic distribution, and reactivity parameters. researchgate.netasianpubs.orgasianpubs.orgnih.gov These calculations are fundamental to understanding the molecule's intrinsic characteristics.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. malayajournal.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

For 2-Methyl-5-(4-bromophenyl)tetrazole, MEP analysis reveals distinct regions of positive and negative electrostatic potential. The regions of negative potential, typically colored red, are concentrated around the nitrogen atoms of the tetrazole ring due to the high electronegativity and lone pair electrons of nitrogen. researchgate.net These sites are susceptible to electrophilic attack and are indicative of the molecule's ability to participate in hydrogen bonding. researchgate.net Conversely, regions of positive potential, usually colored blue, are located around the hydrogen atoms of the methyl group and the phenyl ring. researchgate.net The bromine atom also influences the potential distribution on the phenyl ring. This detailed charge landscape is crucial for understanding intermolecular interactions and the molecule's recognition by biological targets. malayajournal.org

Frontier Molecular Orbital (FMO) theory is central to describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. malayajournal.orgresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the π-systems of the 4-bromophenyl ring and the tetrazole ring, while the LUMO is also distributed across these aromatic systems. This distribution facilitates intramolecular charge transfer. malayajournal.org DFT calculations provide specific energy values for these orbitals. While exact values depend on the computational method and basis set, typical values for similar tetrazole derivatives have been reported. researchgate.netresearchgate.net

Table 1: Calculated Frontier Molecular Orbital (FMO) Energies

| Parameter | Energy (eV) | Description |

| EHOMO | -5.3 to -6.9 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.2 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~4.0 to 4.9 eV | Difference between ELUMO and EHOMO; indicates chemical stability and reactivity. researchgate.net |

Global and local reactivity descriptors are derived from conceptual DFT and provide quantitative measures of a molecule's reactivity. These indices are calculated from the energies of the frontier molecular orbitals. researchgate.net

Global Reactivity Indices: These parameters describe the reactivity of the molecule as a whole. They include electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). Hardness and softness are measures of the molecule's resistance to change in its electron distribution. researchgate.net

Local Reactivity Indices: Fukui functions and the dual descriptor identify the most reactive sites within a molecule. They indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, these calculations would likely pinpoint the nitrogen atoms of the tetrazole ring as the primary sites for electrophilic attack.

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Quantifies the resistance to charge transfer. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating a higher reactivity. researchgate.net |

| Electronegativity (χ) | -μ | The power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the stabilization in energy when the system acquires additional electronic charge. |

Aromaticity Assessment of the Tetrazole Ring System

Aromaticity is a key concept in chemistry that describes the enhanced stability of cyclic, planar molecules with a delocalized π-electron system. The tetrazole ring is considered an aromatic heterocycle, and its degree of aromaticity can be influenced by substituents.

Several quantitative indices are used to assess aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system. Negative values suggest anti-aromaticity. Studies on various substituted tetrazoles have utilized the HOMA index to quantify the aromatic character of the tetrazole ring. researchgate.net

Table 3: Interpretation of HOMA Values

| HOMA Value | Interpretation |

| 1 | Fully Aromatic |

| 0 < Value < 1 | Partially Aromatic |

| 0 | Non-aromatic |

| < 0 | Anti-aromatic |

Substituents can significantly modulate the aromaticity of the tetrazole ring by altering its electronic properties. researchgate.netresearchgate.net The nature and position of the substituent are crucial.

Electron-donating groups (EDGs): Groups like methyl (-CH₃) are generally considered electron-donating. When attached to the tetrazole ring, they can decrease its aromaticity by donating π-electrons, which can disrupt the delocalization. researchgate.net In this compound, the methyl group is at the N2 position.

Electron-withdrawing groups (EWGs): Groups like nitro or carboxyl are strongly electron-withdrawing and tend to increase the aromaticity of the tetrazole ring by withdrawing π-electron density. researchgate.net The 4-bromophenyl group is considered weakly deactivating; it withdraws electron density through induction but can donate via resonance.

Tautomerism and Isomerization Pathways

Tetrazoles can exist in different tautomeric forms, primarily the 1H and 2H tautomers. The position of the substituent on the tetrazole ring significantly influences which tautomer is more stable. In the case of this compound, the methyl group is fixed at the 2-position, making the 2H form the subject of this investigation. However, understanding the energetic landscape of the parent 5-(4-bromophenyl)-1H-tetrazole and its tautomers provides a crucial context.

Computational studies, particularly those employing density functional theory (DFT), have consistently shown that for many 5-substituted tetrazoles, the 2H-tautomer is energetically more favorable than the 1H-tautomer in the gas phase. nih.gov This increased stability of the 2H form is a general trend observed in tetrazole chemistry. nih.gov

For the closely related compound, 5-phenyl-1H-tetrazole, the 2H-tautomer is also found to be more stable. The introduction of substituents on the phenyl ring can modulate the relative energies of the tautomers. In a study of 5-substituted 1H-tetrazoles, it was noted that the nature of the substituent on the ring affects the structural parameters of the tetrazole ring. nih.gov For this compound, the presence of the methyl group on the nitrogen at the 2-position locks the molecule into the 2H isomeric form.

Theoretical calculations on various C-substituted tetrazoles further support the predominance of the 2H-tautomer. iosrjournals.org The energetic preference for the 2H isomer is a key factor in determining the compound's reactivity and intermolecular interactions.

The interconversion between the 1H and 2H tautomeric forms of tetrazoles proceeds through a transition state with a significant energy barrier. Computational studies on C-substituted tetrazoles have estimated the activation barriers for this tautomeric transformation. The predicted activation barrier for the unsubstituted tetrazole is approximately 55.85 kcal/mol. iosrjournals.org For substituted tetrazoles, this barrier can be slightly modulated by the electronic effects of the substituent. For instance, isomers with electron-withdrawing groups like nitro were found to have a slightly higher activation barrier of around 58.69 kcal/mol. iosrjournals.org These high activation barriers indicate that the tautomeric interconversion is a slow process under normal conditions, and the individual tautomers can be considered stable entities.

| Isomer | Activation Barrier (kcal/mol) |

| Unsubstituted Tetrazole | 55.85 |

| Nitro-substituted Tetrazole | 58.69 |

Table 1: Calculated activation barriers for tautomeric interconversion in the gas phase for representative tetrazoles. Data is for related C-substituted tetrazoles. iosrjournals.org

Intermolecular Interaction Modeling

The solid-state structure and properties of this compound are governed by a variety of non-covalent intermolecular interactions. Computational modeling is a powerful tool to understand and characterize these forces.

The bromine atom in the 4-position of the phenyl ring introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction between a halogen atom (the Lewis acid) and a Lewis base (such as a nitrogen atom from an adjacent tetrazole ring). The strength of this interaction depends on the polarizability of the halogen and the nature of the Lewis base. In a computational study of 5-(4-bromophenyl)-2H-tetrazole as a corrosion inhibitor, the role of the bromophenyl group in the molecule's interaction with a metal surface was highlighted, underscoring the electronic influence of the bromine atom. nih.gov

Beyond halogen bonding, other non-covalent interactions such as dipole-dipole interactions and weaker C-H···N or C-H···π hydrogen bonds are also expected to contribute to the stability of the crystal structure. A comprehensive computational analysis would involve mapping the molecular electrostatic potential to identify regions of positive and negative potential that are prone to these electrostatic interactions.

Thermochemical Property Prediction (e.g., Enthalpies of Formation)

The prediction of thermochemical properties, such as the enthalpy of formation, is crucial for assessing the energetic nature of a compound. For tetrazole derivatives, which are often nitrogen-rich, these predictions are particularly important for evaluating their potential as energetic materials.

No Published Research Found on the Coordination Chemistry of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found on the coordination chemistry of the compound this compound. Therefore, the generation of an article based on the provided outline is not possible at this time.

Extensive searches were conducted to locate research articles, crystallographic data, or any scholarly work detailing the use of this compound as a ligand in coordination chemistry. These searches, employing various specific keywords, did not yield any results for this particular compound.

While the broader family of tetrazole derivatives is widely studied in coordination chemistry for their versatile binding modes and their ability to form coordination polymers and metal-organic frameworks (MOFs), the specific derivative, this compound, does not appear to have been utilized or characterized in this capacity in any publicly available research.

Consequently, it is not feasible to provide scientifically accurate and detailed information for the requested sections, which include:

Design Principles for Tetrazole-Based Ligands in Coordination Chemistry: While general principles exist, their specific application to this compound has not been documented.

Metal Complexation Behavior of this compound: There is no data on how this compound interacts with metal ions.

Multi-Nuclear Metal Complexes and Their Architectures: No such complexes involving this ligand have been reported.

Diverse Coordination Modes of the Tetrazole Ring: The specific coordination behavior of this substituted tetrazole is unknown.

Construction of Coordination Polymers and Metal-Organic Frameworks (MOFs): There are no published examples of MOFs or coordination polymers built using this specific ligand.

Supramolecular Assembly via Hydrogen Bonding and π-Stacking: The supramolecular chemistry of this compound in coordination networks has not been investigated.

Role of the Bromophenyl Substituent in Framework Formation: The influence of the bromophenyl group on the potential crystal engineering of frameworks involving this ligand remains unexplored.

Without any foundational research on this specific compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further primary research would be necessary to elucidate the coordination chemistry of this compound.

Coordination Chemistry of 2 Methyl 5 4 Bromophenyl Tetrazole As a Ligand

Catalytic Applications of Metal-Tetrazole Complexes

Metal complexes featuring tetrazole-based ligands have garnered considerable attention within the scientific community for their potential as catalysts. The nitrogen-rich five-membered ring of the tetrazole moiety offers multiple coordination sites for metal ions, thereby influencing the steric and electronic environment around the metal center. This, in turn, can modulate the catalytic performance of the complex. Although specific catalytic applications for metal complexes of 2-Methyl-5-(4-bromophenyl)tetrazole have not been documented in the available literature, the broader class of metal-tetrazole complexes has shown promise in various catalytic transformations. This section will explore the catalytic roles of these general metal-tetrazole complexes, which can provide a basis for the yet-to-be-explored catalytic potential of complexes derived from the specific ligand of interest.

The adaptability of metal-tetrazole complexes allows for their use in both heterogeneous and homogeneous catalytic systems.

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst exists in a separate phase from the reactants, a characteristic that often simplifies the processes of catalyst recovery and reuse. A notable class of heterogeneous catalysts is metal-organic frameworks (MOFs) that incorporate tetrazole-based ligands. These frameworks are distinguished by their high surface areas and tunable porosities, which can significantly enhance catalytic activity.

For example, two isoreticular nitrogen-rich cobalt-based MOFs, Co-NDTz and Co-NDPhTz, have been synthesized using the linkers 2,6-naphthaleneditetrazole (H2NDTz) and 2,6-bis(4-(1H-tetrazol-5-yl)phenyl)naphthalene (H2NDPhTz), respectively. Following thermal activation, these cobalt-tetrazole MOFs have demonstrated exceptional efficiency as catalysts for the epoxidation of alkenes and the cycloaddition of carbon dioxide to epoxides, yielding cyclic carbonates with turnover numbers reaching as high as 2500.

Another innovative approach involves a novel, environmentally friendly heterogeneous nanocatalyst. This catalyst is composed of a Schiff base-coordinated Cu(II) complex that is covalently bonded to Fe3O4@SiO2 nanoparticles via an imidazolium (B1220033) linker. It has proven highly effective for the synthesis of 1-aryl and 5-aryl 1H-tetrazole derivatives in an aqueous medium, achieving high product yields. A significant advantage of this heterogeneous system is its ability to be reused multiple times without a substantial loss of catalytic activity.

Furthermore, a magnetic heterogeneous catalyst, Ni0.25Mn0.25Cu0.5Fe2O4, has been developed and successfully employed in the synthesis of a range of 1H-tetrazole derivatives. The inherent magnetic properties of this catalyst facilitate its easy separation from the reaction mixture with the aid of an external magnet, allowing for its recovery and reuse over several catalytic cycles with no significant decline in performance.

While there are no specific reported examples that utilize This compound , it is plausible that this ligand could be integrated into MOF structures or immobilized on solid supports to generate new heterogeneous catalysts. The presence of the bromophenyl group could also open avenues for post-synthetic modifications of the catalyst.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants are present in the same phase, which frequently results in superior activity and selectivity.

An illustration of homogeneous catalysis is the application of two novel transition metal coordination complexes, [Co(Tppebc)2(Py)(H2O)]n and [Ni(Tppebc)2(Py)(H2O)]n, where Tppebc represents a tetrazole-carboxylate derivative. These complexes have been identified as efficient catalysts for the oxidative coupling of 2,6-di-tert-butylphenol (B90309) (DBP), leading to high conversion rates and excellent selectivity for the desired product.

Although no homogeneous catalytic uses for complexes of This compound have been described, the solubility of its potential metal complexes would be a critical determinant of their effectiveness in homogeneous systems. The methyl and bromophenyl substituents on the ligand would influence this solubility, potentially allowing for it to be tailored for specific reaction media.

A thorough understanding of the catalytic cycle's mechanism is fundamental for the optimization of reaction conditions and the rational design of more effective catalysts. The mechanisms of metal-catalyzed reactions that involve tetrazoles can be intricate and are a subject of ongoing research.

Computational investigations using density functional theory (DFT) have shed light on the dual reactivity of 1,2,3,4-tetrazole in reactions catalyzed by metalloporphyrins. These studies revealed that, depending on the central metal ion (manganese or iron), the reaction with phenylacetylene (B144264) can proceed via two different pathways: a click reaction leading to a 1,5-disubstituted tetrazole, or a denitrogenative annulation pathway that results in an annulation product. The chemoselectivity of the reaction is thought to be governed by the stability of a metal-nitrene radical intermediate that forms following the elimination of dinitrogen gas from a metal-azide complex.

In the context of the functionalization of C(acyl)-N bonds, which is pertinent to certain reactions involving tetrazole derivatives, mechanistic studies have explored redox-neutral, 2e⁻ redox-cycling, and 1e⁻ redox-step pathways that involve late transition metals. While not specific to This compound , these studies offer a general framework for understanding how metal catalysts can activate and transform molecules that contain N-heterocyclic moieties.

For the oxidative coupling of DBP catalyzed by the Co(II) and Ni(II) tetrazole-carboxylate complexes, a plausible mechanism would likely involve the initial coordination of DBP to the metal center. This would be followed by an electron transfer step to generate a phenoxy radical. The subsequent coupling of these radicals would then lead to the formation of the final product. The precise role of the tetrazole ligand in stabilizing the metal center and facilitating the electron transfer process would be a critical aspect of the catalytic cycle.

Data Tables

Table 1: Heterogeneous Catalysis with Metal-Tetrazole Complexes

| Catalyst | Reactants | Product | Key Findings | Reference |

| Co-NDTz and Co-NDPhTz | Alkenes, CO₂, Epoxides | Epoxides, Cyclic Carbonates | Excellent and efficient catalysts with high turnover numbers (up to 2500). | |

| Fe3O4@SiO2-Im(Br)-SB-Cu(II) | Aniline, Triethyl orthoformate, Sodium azide (B81097); Benzaldehyde, Hydroxylamine hydrochloride, Sodium azide | 1-aryl 1H-tetrazole derivatives, 5-aryl 1H-tetrazole derivatives | Highly efficient in aqueous medium with high yields; reusable. | |

| Ni0.25Mn0.25Cu0.5Fe2O4 | Nitrile derivatives, Sodium azide | 1H-tetrazole derivatives | Magnetic catalyst, easily separable and reusable for multiple cycles. |

Table 2: Homogeneous Catalysis with Metal-Tetrazole Complexes

| Catalyst | Reactants | Product | Key Findings | Reference |

| [Co(Tppebc)₂(Py)(H₂O)]n | 2,6-di-tert-butylphenol | Oxidative coupling product | High conversion and good selectivity. | |

| [Ni(Tppebc)₂(Py)(H₂O)]n | 2,6-di-tert-butylphenol | Oxidative coupling product | High conversion and good selectivity. |

Applications in Advanced Materials Science

High-Energy Density Materials

The tetrazole ring, with its high nitrogen content and significant positive enthalpy of formation, is a foundational structural motif in the development of high-energy density materials (HEDMs). nih.govresearchgate.net These materials are sought after for their ability to release enormous amounts of energy upon decomposition, with the added environmental benefit of producing benign nitrogen gas. nih.govresearchgate.net The incorporation of tetrazole moieties is a key strategy for creating next-generation energetic materials that are not only powerful but also possess greater thermal stability and lower sensitivity compared to traditional explosives like RDX and HMX. nih.govrsc.org

The design of advanced energetic materials often involves the strategic combination of different functional groups to balance explosive performance with stability. rsc.org The tetrazole skeleton is highly advantageous in this regard, as it serves as an excellent backbone for the attachment of various explosophoric groups. nih.gov The goal is to create molecules with a high nitrogen content, as the formation of N₂ gas during detonation is thermodynamically highly favorable and releases substantial energy. researchgate.net

While specific synthetic routes starting from 2-Methyl-5-(4-bromophenyl)tetrazole to create targeted energetic materials are not extensively detailed in the available literature, the general principles of energetic material design provide a clear blueprint. The tetrazole ring itself is a significant contributor to the energetic properties of a molecule. nih.govresearchgate.net Synthetic strategies often focus on creating larger molecules that link multiple tetrazole or other nitrogen-rich heterocyclic rings, such as triazoles, to build extensive conjugated systems and hydrogen-bonding networks, which enhance molecular stability. rsc.org The presence of the phenyl group in this compound offers a site for further functionalization, such as nitration, to increase the oxygen balance and energetic output of potential derivatives.

The evaluation of a compound's potential as an energetic material hinges on its thermochemical properties. Key parameters include density, thermal stability (decomposition temperature), detonation velocity, and detonation pressure. For the tetrazole class of compounds, high nitrogen content is a primary indicator of high energy. nih.govresearchgate.net

Smart Materials and Functional Composites

The unique electronic and chemical properties of the tetrazole ring make it a candidate for integration into smart materials and functional composites. These materials are designed to respond to external stimuli, such as changes in pH, temperature, or light, enabling applications in fields like drug delivery and sensing. nih.gov

Nanostructured soft materials, including hydrogels, are a significant area of research in smart materials. These materials can be engineered to exhibit controlled responses, and the incorporation of specific functional moieties is key to their performance. While the direct use of this compound in hydrogels has not been reported, the tetrazole moiety itself possesses characteristics suitable for such applications. For instance, the acidic nature of the N-H proton in the 1H-tetrazole tautomer could be exploited to create pH-responsive hydrogels.

Stimuli-responsive systems are at the heart of many advanced technologies, including targeted drug delivery. nih.gov These systems often rely on chemical moieties that can undergo a structural or chemical change in response to a specific trigger. nih.gov The tetrazole ring is a versatile functional group for this purpose. Its four nitrogen atoms can act as hydrogen bond acceptors, and the ring can participate in coordination with metal ions. acs.orgnih.gov

This chelating ability is analogous to that of carboxylic acids, a common functional group in stimuli-responsive systems. acs.orgnih.gov For example, metal-organic frameworks (MOFs), a class of porous materials, have been widely investigated for stimuli-responsive drug delivery. nih.gov The coordination bonds in MOFs can be sensitive to external pH, leading to the release of an encapsulated drug in the acidic microenvironment of a tumor. nih.gov A tetrazole-containing ligand like 5-(4-bromophenyl)tetrazole could potentially be used as an organic linker in the synthesis of novel, pH-responsive MOFs for targeted therapeutic applications.

Corrosion Inhibition Mechanisms and Theoretical Studies

One of the most well-documented and promising applications for 5-(4-bromophenyl)tetrazole, an isomer of the title compound, is in the field of corrosion inhibition. acs.orgresearchgate.net Organic molecules that can adsorb onto a metal surface and form a protective barrier are highly valuable in industries where metal degradation is a critical issue. electrochemsci.orgpeacta.org Tetrazole derivatives have proven to be particularly effective inhibitors for metals like copper and steel in acidic environments. acs.orgresearchgate.netscirp.orgbhu.ac.in

The inhibition mechanism involves the adsorption of the tetrazole molecules onto the metal surface. researchgate.netelectrochemsci.org This adsorption can be influenced by the electronic structure of the inhibitor, the nature of the metal, and the corrosive medium. peacta.org Studies on 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) have shown it to be a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. acs.orgresearchgate.net The inhibitor molecules form a protective film on the metal, which is supported by surface analysis techniques like scanning electron microscopy (SEM). bhu.ac.inelectrochemsci.org The adsorption process is often found to obey the Langmuir adsorption isotherm, indicating the formation of a monolayer of inhibitor on the surface. researchgate.netscirp.orgbhu.ac.in

Theoretical studies, particularly those using Density Functional Theory (DFT), provide deep insights into the inhibition mechanism at a molecular level. acs.orgresearchgate.netelectrochemsci.org These studies calculate various quantum chemical parameters to understand how the inhibitor molecule interacts with the metal surface. Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). A higher EHOMO value suggests a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, while a lower ELUMO value indicates a greater ability to accept electrons from the metal. electrochemsci.org The energy gap (ΔE = ELUMO - EHOMO) is another important parameter, with a lower gap generally correlating with higher inhibition efficiency. electrochemsci.org

For 5-(4-bromophenyl)-2H-tetrazole, DFT calculations have shown that it adsorbs onto a copper surface through the formation of N-Cu bonds in a perpendicular orientation, which is the most stable adsorption configuration. researchgate.net Comparative studies have demonstrated that the bromine substituent enhances the corrosion inhibition efficiency compared to unsubstituted 5-phenyltetrazole. acs.orgresearchgate.net

Table 1: Comparison of Experimental Inhibition Efficiency and Theoretical Parameters for Phenyltetrazole Derivatives on Copper

| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) researchgate.net | EHOMO (eV) acs.org | ELUMO (eV) acs.org | Energy Gap (ΔE) (eV) acs.org |

|---|---|---|---|---|---|

| 5-Phenyltetrazole (PT) | 1 | 92.4 | -7.025 | -1.554 | 5.471 |

| 5-(2-Bromophenyl)-1H-Tetrazole (5-2-BPT) | 1 | 94.2 | -7.053 | -1.751 | 5.302 |

| 5-(4-Bromophenyl)-2H-Tetrazole (5-4-BPT) | 1 | 96.6 | -7.035 | -1.802 | 5.233 |

The data clearly shows a correlation where a lower energy gap (ΔE) corresponds to a higher experimentally observed inhibition efficiency, validating the theoretical models. acs.orgresearchgate.net The strong performance of 5-(4-bromophenyl)-2H-tetrazole underscores the potential of this structural class as highly effective corrosion inhibitors. acs.orgresearchgate.net

Adsorption Characteristics on Metal Surfaces (e.g., Copper)

The efficacy of organic molecules as corrosion inhibitors is largely dependent on their ability to adsorb onto a metal surface, forming a protective barrier. While direct experimental studies on the adsorption of this compound on copper are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical studies on its close structural analog, 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT). acs.org The "2H" in 5-4-BPT indicates that a hydrogen atom is attached to the second nitrogen atom of the tetrazole ring, the same position where a methyl group is found in this compound.

Theoretical studies employing Density Functional Theory (DFT) have shown that tetrazole derivatives, including those with a phenyl group, tend to adsorb on the copper (111) surface. acs.org The adsorption can occur through the nitrogen atoms of the tetrazole ring, which can donate lone pair electrons to the vacant d-orbitals of copper atoms, leading to the formation of a coordinate bond. The orientation of the molecule on the surface is crucial; a perpendicular orientation with the tetrazole ring facing the copper surface is often favored for strong adsorption. acs.org The presence of the bromophenyl group can further influence the adsorption process through electronic effects and potential interactions with the surface.

The adsorption of these types of molecules on a copper surface in an acidic medium is generally found to follow the Langmuir adsorption isotherm. scispace.comscirp.org This model implies the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), which involves charge sharing or transfer between the inhibitor molecule and the metal surface. iiste.org

Quantum Chemical Descriptors in Corrosion Inhibition Prediction

Quantum chemical calculations are powerful tools for predicting the corrosion inhibition potential of a molecule. iiste.orgtaylorfrancis.com These calculations provide various descriptors that correlate with the molecule's ability to adsorb on a metal surface and inhibit corrosion. For tetrazole derivatives, several key quantum chemical parameters are considered. acs.orgtaylorfrancis.com

Key quantum chemical descriptors and their implications for corrosion inhibition include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the unoccupied d-orbitals of the metal, leading to stronger adsorption and better corrosion inhibition. iiste.org

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, which can also contribute to the inhibitor-metal bond strength. iiste.org

ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap generally implies higher reactivity of the molecule, which can lead to more effective adsorption and inhibition. taylorfrancis.com

Dipole Moment (μ): A higher dipole moment may increase the tendency of the molecule to adsorb on the metal surface through electrostatic interactions.

Mulliken Charges: The distribution of charges on the atoms of the molecule, particularly the nitrogen atoms of the tetrazole ring, can indicate the active sites for adsorption onto the metal surface. acs.org

Theoretical studies on 5-(4-bromophenyl)-2H-tetrazole have shown that it possesses favorable quantum chemical parameters for corrosion inhibition on copper, outperforming some other phenyltetrazole derivatives. acs.org It is reasonable to infer that this compound would exhibit similar, if not enhanced, inhibitory properties due to the electron-donating nature of the methyl group, which can further increase the electron density on the tetrazole ring and promote stronger adsorption.

Table 1: Key Quantum Chemical Descriptors for Related Tetrazole Derivatives

| Compound | E_HOMO (eV) | E_LUMO (eV) | ΔE (eV) | Reference |

|---|---|---|---|---|

| 5-phenyl-tetrazole (PT) | -7.12 | -1.18 | 5.94 | acs.org |

| 5-(2-bromophenyl)-1H-tetrazole (5-2-BPT) | -7.21 | -1.35 | 5.86 | acs.org |

| 5-(4-bromophenyl)-2H-tetrazole (5-4-BPT) | -7.08 | -1.42 | 5.66 | acs.org |

This table presents theoretical data for closely related compounds to illustrate the typical range of quantum chemical descriptors.

Applications in Industrial Materials (e.g., Photography, Imaging Chemicals)

Tetrazole derivatives have found applications in various industrial materials, including those used in photography and imaging. nih.gov Their utility in these fields stems from their unique chemical properties, particularly their ability to interact with metal ions and act as stabilizers.

In photographic emulsions, which contain silver halide crystals, tetrazole compounds can function as antifogging agents and stabilizers. They can adsorb to the surface of the silver halide grains, preventing the formation of non-image silver (fog) during development and stabilizing the emulsion during storage. The nitrogen-rich tetrazole ring can chelate with silver ions, influencing the crystal growth and the ultimate sensitivity of the photographic material.

While the general class of tetrazoles is known for these applications, specific information detailing the use of this compound in commercial photographic or imaging products is not widely available in the public domain. However, its structural features, including the tetrazole ring and the bromo-substituted phenyl group, suggest its potential suitability for such roles. The bromo-substituent could modulate the electronic properties and solubility of the compound, potentially offering advantages in specific formulations. Further research and development would be necessary to fully ascertain its performance and viability in these industrial applications.

Future Research Directions and Emerging Trends in 2 Methyl 5 4 Bromophenyl Tetrazole Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of tetrazole derivatives is an area of intense research, with a significant push towards greener and more efficient methods. eurekaselect.com Future work on 2-Methyl-5-(4-bromophenyl)tetrazole will likely focus on moving away from conventional methods that may involve harsh conditions or toxic reagents.

Key areas for development include:

Green Catalysis: The use of heterogeneous catalysts, such as nanocatalysts (e.g., nanocrystalline ZnO, CuFe2O4 nanoparticles) and metal-organic frameworks (MOFs), offers advantages like easy separation, reusability, and reduced waste. thieme-connect.com Research into custom-designed catalysts for the specific synthesis of this compound could enhance yield and selectivity.

Alternative Energy Sources: Microwave-assisted and ultrasound-irradiated syntheses are becoming increasingly popular. eurekaselect.commdpi.com These techniques can dramatically reduce reaction times, improve yields, and often allow for solvent-free conditions. eurekaselect.commdpi.com The Ugi-azide reaction, a multicomponent reaction, can be effectively performed under ultrasound irradiation to produce highly functionalized tetrazoles. mdpi.com

Eco-Friendly Solvents: A shift towards using water, ethanol, or ionic liquids as reaction media aligns with the principles of green chemistry. eurekaselect.commdpi.com Metal-free synthetic pathways are also being explored to avoid the use of potentially toxic and expensive metal catalysts. unimi.it

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased efficiency, higher yields, potential for solvent-free reactions. thieme-connect.com |

| Ultrasound-Assisted Synthesis | Uses acoustic cavitation to enhance reactions. | Mild reaction conditions, improved yields, applicable to multicomponent reactions like Ugi-azide. eurekaselect.commdpi.com |

| Heterogeneous Nanocatalysis | Use of solid catalysts (e.g., ZnO, CuFe2O4). | Easy catalyst recovery and reuse, environmentally friendly. thieme-connect.com |

| Solvent-Free/Water-Mediated | Grinding techniques or using water as a solvent. | Reduces use of volatile organic compounds (VOCs), cost-effective, safer. eurekaselect.commdpi.com |

| Metal-Free Cycloaddition | Utilizes reagents like trimethylsilylazide with a catalyst like tetrabutylammonium (B224687) fluoride. | Avoids residual metal contamination in the final product. unimi.it |

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the dynamic behavior of this compound, including its conformational changes, intermolecular interactions, and reaction kinetics, is crucial for predicting its properties and function. Advanced spectroscopic techniques are enabling these investigations with unprecedented detail.

Future research will likely employ:

Ultrafast Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can monitor molecular and electronic dynamics in real-time. spectroscopyonline.com This would allow researchers to observe the intricate steps of photochemical reactions or energy transfer processes involving the tetrazole ring.

Multidimensional NMR Spectroscopy: While standard NMR provides static structural information, advanced multidimensional techniques can probe dynamic processes such as tautomerism, isomerization, and intermolecular binding over a wide range of timescales. researchgate.net

Raman and Brillouin Spectroscopy: Confocal Raman microscopy can provide detailed chemical and structural information on a microscopic scale. kit.ac.jp Furthermore, techniques like Impulsive Stimulated Brillouin Scattering (ISBS) can probe viscoelastic properties, which could be relevant for materials applications of polymers incorporating the title compound. tamu.edu

Hyperspectral Imaging: This technique combines imaging and spectroscopy to provide spectral information for each pixel, allowing for the mapping of chemical composition and structural variations within a sample. spectroscopyonline.com

Integration of Artificial Intelligence and Machine Learning in Computational Chemistry

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by accelerating discovery and providing deeper insights. mbzuai.ac.aeresearchgate.net These computational tools are moving beyond data analysis to become predictive and generative engines.

For this compound, AI and ML can be applied to:

Predictive Modeling: ML models can be trained on existing chemical data to predict various properties of the compound, such as its solubility, reactivity, and potential biological activity, thereby guiding experimental efforts. electropages.com

Reaction Optimization and Retrosynthesis: AI can analyze vast reaction databases to predict optimal reaction conditions or even propose novel synthetic pathways for the compound. researchgate.netelectropages.com

Accelerating Quantum Chemistry Calculations: Machine learning potentials can perform calculations with the accuracy of high-level quantum mechanics (like DFT) but at a fraction of the computational cost. nih.gov This enables the simulation of larger systems and longer timescales, crucial for studying reaction mechanisms and material properties.

Interpretation of Complex Data: AI algorithms are particularly adept at finding patterns in complex datasets, such as those generated by advanced spectroscopic techniques, helping to extract meaningful chemical information. spectroscopyonline.comnih.gov

Exploration of New Coordination Architectures and Functional Materials

The tetrazole moiety is an excellent ligand in coordination chemistry due to its multiple nitrogen atoms available for binding to metal ions. researchgate.net This versatility allows for the construction of diverse and functional metal-organic frameworks (MOFs) and coordination polymers.

Future research is expected to focus on:

Novel Coordination Polymers: The combination of the this compound ligand with various transition metals (e.g., Cu(II), Co(II), Zn(II), Ni(II)) could lead to new coordination polymers with unique topologies and properties. researchgate.netscielo.br The presence of the methyl group on the tetrazole ring and the bromo-substituent on the phenyl ring can influence the resulting structure and intermolecular interactions.

Mixed-Ligand Systems: Combining this compound with other organic linkers, such as carboxylates or β-diketones, can create heterofunctional materials. unimi.itscielo.br This strategy allows for fine-tuning of the framework's structure and properties, such as pore size, stability, and functionality.

Functional Materials: Research will likely explore the potential applications of these new coordination architectures in areas like gas storage, catalysis, and luminescence. unimi.itresearchgate.net For example, complexes containing specific metal ions may exhibit catalytic activity or interesting magnetic and optical properties. researchgate.netrsc.org The bromine atom also provides a site for post-synthetic modification, further expanding the functional possibilities.

| Metal Ion | Potential Coordination Geometry | Resulting Architecture | Potential Applications |

| Copper(II) | Distorted Octahedral | 2D or 3D supramolecular networks. researchgate.net | Catalysis, Magnetic Materials. |

| Cobalt(II) | Distorted Octahedral | 1D chains, 3D architectures. researchgate.netscielo.br | Catalysis, Single-Molecule Magnets. |

| Zinc(II) | Tetrahedral/Octahedral | 2D luminescent networks. unimi.it | Luminescent sensors, Drug delivery. |

| Iron(II/III) | Octahedral | 2D or 3D frameworks. unimi.it | Spin-crossover materials, Catalysis. |

Mechanistic Investigations at the Atomic and Molecular Level

A fundamental understanding of reaction mechanisms is essential for controlling chemical transformations and designing new reactions. The future of mechanistic studies on this compound will involve a synergistic approach combining advanced experimental and computational methods.

Key research directions include:

In-situ Reaction Monitoring: Using the advanced spectroscopic techniques mentioned previously (e.g., rapid-scan FTIR, in-situ NMR), researchers can monitor reaction progress in real-time. This provides direct evidence for the formation of intermediates and helps to elucidate complex reaction pathways.

Computational Mechanistic Studies: High-level quantum chemical calculations, accelerated by machine learning, can be used to map out potential energy surfaces for reactions involving this compound. researchgate.net This allows for the determination of transition state structures, activation energies, and reaction kinetics, providing a detailed picture of how reactions occur at the molecular level.

Isotopic Labeling Studies: Classic mechanistic techniques such as isotopic labeling can be used in conjunction with mass spectrometry and NMR spectroscopy to trace the path of atoms throughout a reaction, confirming or refuting proposed mechanisms.

By integrating these powerful tools, researchers can gain unprecedented insight into the fundamental chemical behavior of this compound, paving the way for its application in more sophisticated and functional systems.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Methyl-5-(4-bromophenyl)tetrazole, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via [1,3]-dipolar cycloaddition between 4-bromobenzonitrile and sodium azide in the presence of ammonium chloride under reflux conditions . Modifications such as using dimethylformamide (DMF) as a solvent or microwave-assisted heating can enhance reaction efficiency. Post-synthesis purification via recrystallization (e.g., ethyl acetate) improves yield and purity, as demonstrated in analogous tetrazole syntheses (75% yield after recrystallization) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Signals for the tetrazole ring protons (δ ~10.2 ppm) and aromatic protons (δ 7.3–7.8 ppm) confirm regiochemistry. The 4-bromophenyl group shows distinct coupling patterns in aromatic regions .

- FTIR : A sharp band at ~3135 cm⁻¹ (C–H stretch of tetrazole) and absence of nitrile (~2250 cm⁻¹) confirm cycloaddition completion .

- Mass Spectrometry : Molecular ion peaks ([M+H]+) and isotopic patterns (due to bromine) validate molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides bond lengths, angles, and torsion angles. SHELXL refines crystallographic data, while ORTEP-3 visualizes molecular geometry and packing interactions (e.g., C–H···π interactions). For example, non-coplanar tetrazole and aryl rings (dihedral angle ~5.3°) impact molecular reactivity .

Q. How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

- Methodological Answer : Discrepancies in NMR shifts (e.g., unexpected splitting) may arise from impurities or polymorphism. Cross-validate with high-resolution mass spectrometry (HRMS) and SCXRD. For crystallographic conflicts (e.g., bond length deviations >0.02 Å), re-refinement using SHELX or alternative software (Olex2) is recommended .

Q. What computational strategies predict the biological activity of this compound, and how are docking studies validated experimentally?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes with targets like enzymes or receptors. For example, tetrazole derivatives exhibit inhibitory activity against monoacylglycerol lipase (MGL) via covalent modification of catalytic serine residues. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50) and ADMET profiling .

Q. What strategies mitigate challenges in synthesizing halogenated tetrazole derivatives, such as regioselectivity or bromine displacement?

- Methodological Answer : Regioselectivity in tetrazole formation is controlled by substituent electronic effects (e.g., electron-withdrawing bromine stabilizes the 5-position). To prevent bromine displacement, use mild conditions (e.g., low-temperature lithiation with tert-butyllithium) and avoid strong nucleophiles. Monitor reactions via TLC or in-situ IR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.